Cas no 937649-01-9 ((4-fluoro-2-iodophenyl)methanol)

(4-Fluoro-2-iodophenyl)methanol is a fluorinated and iodinated aromatic alcohol with significant utility in synthetic organic chemistry. Its structure, featuring both fluorine and iodine substituents on the phenyl ring, makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodine acts as a reactive handle. The hydroxyl group enables further functionalization, including esterification or oxidation. The electron-withdrawing fluorine enhances the reactivity of adjacent positions, facilitating selective substitutions. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex molecules. High purity and stability under standard conditions ensure reliable performance in demanding synthetic applications.
(4-fluoro-2-iodophenyl)methanol structure
937649-01-9 structure
Product name:(4-fluoro-2-iodophenyl)methanol
CAS No:937649-01-9
MF:C7H6FIO
MW:252.024817943573
MDL:MFCD09836679
CID:4660293
PubChem ID:16641082

(4-fluoro-2-iodophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-2-iodobenzyl alcohol
    • (4-fluoro-2-iodophenyl)methanol
    • MDL: MFCD09836679
    • Inchi: 1S/C7H6FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
    • InChI Key: VRWAPLMYVQHMSE-UHFFFAOYSA-N
    • SMILES: C1(CO)=CC=C(F)C=C1I

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • Boiling Point: 286.2±25.0 °C at 760 mmHg
  • Flash Point: 126.9±23.2 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

(4-fluoro-2-iodophenyl)methanol Security Information

(4-fluoro-2-iodophenyl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2950713-10g
(4-fluoro-2-iodophenyl)methanol
937649-01-9 95%
10g
$411.0 2023-09-06
Enamine
EN300-2950713-0.5g
(4-fluoro-2-iodophenyl)methanol
937649-01-9 95.0%
0.5g
$58.0 2025-03-19
TRC
F401780-100mg
4-Fluoro-2-iodobenzyl Alcohol
937649-01-9
100mg
$ 65.00 2022-06-05
Enamine
EN300-2950713-0.25g
(4-fluoro-2-iodophenyl)methanol
937649-01-9 95.0%
0.25g
$37.0 2025-03-19
Aaron
AR00IIIX-250mg
4-Fluoro-2-iodobenzyl alcohol
937649-01-9 95%
250mg
$76.00 2025-02-14
Enamine
EN300-2950713-1g
(4-fluoro-2-iodophenyl)methanol
937649-01-9 95%
1g
$75.0 2023-09-06
Ambeed
A282197-10g
(4-Fluoro-2-iodophenyl)methanol
937649-01-9 98%
10g
$864.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1735-1g
(4-fluoro-2-iodophenyl)methanol
937649-01-9 95%
1g
¥684.0 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1449419-10g
(4-Fluoro-2-iodophenyl)methanol
937649-01-9 98%
10g
¥8497.00 2024-04-24
Apollo Scientific
PC502589-1g
4-Fluoro-2-iodobenzyl alcohol
937649-01-9
1g
£84.00 2025-02-21

(4-fluoro-2-iodophenyl)methanol Related Literature

Additional information on (4-fluoro-2-iodophenyl)methanol

(4-Fluoro-2-iodophenyl)methanol (CAS No. 937649-01-9): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

(4-Fluoro-2-iodophenyl)methanol (CAS No. 937649-01-9) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound, also known as 4-fluoro-2-(hydroxymethyl)iodobenzene, is characterized by the presence of a fluoro and an iodo substituent on the aromatic ring, along with a hydroxymethyl group. These functional groups contribute to its reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals.

The synthesis of (4-fluoro-2-iodophenyl)methanol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-fluoro-2-iodobenzaldehyde with a reducing agent such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst. This reduction step transforms the aldehyde group into a hydroxymethyl group, yielding the desired product. Another approach involves the direct functionalization of 4-fluorobenzene using iodine and formaldehyde under appropriate conditions. The choice of synthetic route often depends on factors such as yield, purity, and cost-effectiveness.

In terms of physical properties, (4-fluoro-2-iodophenyl)methanol is a white crystalline solid with a melting point typically ranging from 100 to 110°C. It is moderately soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but should be stored in a cool, dry place to minimize degradation.

The biological activity of (4-fluoro-2-iodophenyl)methanol has been the subject of numerous studies, particularly in the context of drug discovery and development. Research has shown that this compound can serve as a potent inhibitor of specific enzymes involved in various metabolic pathways. For example, it has been reported to inhibit the activity of certain kinases and proteases, which are key targets in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, its ability to modulate receptor activity makes it a promising candidate for the development of novel therapeutic agents.

Recent advancements in computational chemistry have further enhanced our understanding of the structure-activity relationships (SAR) of (4-fluoro-2-iodophenyl)methanol. Molecular docking studies have revealed that the fluoro and iodo substituents play crucial roles in binding interactions with target proteins, while the hydroxymethyl group contributes to solubility and bioavailability. These insights have guided the design of more potent and selective derivatives for various therapeutic applications.

In clinical settings, compounds derived from (4-fluoro-2-iodophenyl)methanol have shown promising results in preclinical studies. For instance, one derivative has demonstrated significant antitumor activity against several cancer cell lines, including breast cancer and lung cancer cells. Another derivative has shown neuroprotective effects in animal models of Alzheimer's disease, suggesting its potential as a treatment for neurodegenerative conditions.

The versatility of (4-fluoro-2-iodophenyl)methanol extends beyond its use as an intermediate in drug synthesis. It has also found applications in other areas of chemical research, such as materials science and catalysis. For example, it can be used as a building block for the synthesis of functionalized polymers with unique optical and electronic properties. Additionally, its reactivity makes it suitable for use as a ligand in homogeneous catalysis reactions.

In conclusion, (4-fluoro-2-iodophenyl)methanol (CAS No. 937649-01-9) is a multifaceted compound with significant potential in medicinal chemistry and related fields. Its unique structural features and biological activity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:937649-01-9)(4-fluoro-2-iodophenyl)methanol
A940351
Purity:99%/99%
Quantity:5g/10g
Price ($):457.0/778.0